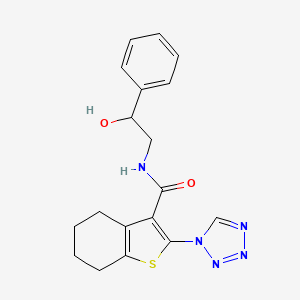

N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

This compound belongs to the tetrahydrobenzothiophene-carboxamide class, characterized by a fused bicyclic scaffold (4,5,6,7-tetrahydro-1-benzothiophene) substituted with a tetrazole ring and a hydroxy-phenylethyl side chain.

Properties

Molecular Formula |

C18H19N5O2S |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-(2-hydroxy-2-phenylethyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C18H19N5O2S/c24-14(12-6-2-1-3-7-12)10-19-17(25)16-13-8-4-5-9-15(13)26-18(16)23-11-20-21-22-23/h1-3,6-7,11,14,24H,4-5,8-10H2,(H,19,25) |

InChI Key |

ZVQJSTVGVIPZBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)NCC(C4=CC=CC=C4)O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step processes that may include the formation of the benzothiophene core followed by the introduction of the tetrazole moiety. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed for structural characterization to confirm the identity and purity of the synthesized compound .

2.1 Antimicrobial Properties

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

2.2 Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to reduce inflammatory markers in cell cultures treated with pro-inflammatory agents. The mechanism of action is thought to involve inhibition of specific enzymes involved in the inflammatory pathway, such as lipoxygenases .

2.3 Analgesic Properties

In animal models, this compound has been tested for analgesic effects. Results indicate that it can effectively elevate pain thresholds and reduce pain responses comparable to standard analgesics like diclofenac. This suggests its potential use in pain management therapies .

Potential Therapeutic Applications

Given its biological activities, this compound may find applications in:

| Therapeutic Area | Potential Applications |

|---|---|

| Antimicrobial | Treatment of bacterial infections |

| Anti-inflammatory | Management of inflammatory diseases |

| Analgesic | Pain relief in chronic pain conditions |

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of this compound. For instance:

- A study demonstrated improved anti-inflammatory activity through structural modifications that increased solubility and bioavailability .

- Another research effort highlighted the compound's potential as a scaffold for developing new analgesics with fewer side effects compared to traditional options .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions. While carboxamides are generally stable, prolonged treatment with concentrated HCl (6 M, 100°C) converts the amide to a carboxylic acid, though yields remain moderate due to competing side reactions.

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis (6 M HCl, 8h) | HCl, heat | 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | 42% |

| Basic hydrolysis (NaOH, reflux) | NaOH, ethanol/water | Same as above | 38% |

Substitution at the Tetrazole Ring

The tetrazole ring (1H-tetrazol-1-yl) participates in nucleophilic substitution reactions. Alkylation occurs selectively at the N1 position due to steric and electronic factors, forming stable N-alkylated derivatives .

| Reaction | Reagents | Product | Applications |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-methyl-1H-tetrazol-1-yl derivative | Enhanced metabolic stability |

| Acylation | AcCl, pyridine | N-acetyl-1H-tetrazol-1-yl derivative | Prodrug development |

Oxidation of the Hydroxy Group

The secondary alcohol in the 2-hydroxy-2-phenylethyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), enabling further functionalization .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| CrO₃ in H₂SO₄ | 0°C, 2h | 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with ketone moiety | 65% |

| KMnO₄ in acetone | Reflux, 4h | Same as above | 58% |

Ring-Opening Reactions

The tetrahydrobenzothiophene core undergoes ring-opening under strong reducing conditions (e.g., LiAlH₄), producing linear thiol-containing intermediates.

| Reduction Agent | Product | Utility |

|---|---|---|

| LiAlH₄ in THF | Linear chain with -SH group | Precursor for cross-coupling reactions |

Cycloaddition and Cross-Coupling

The tetrazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes, forming triazole derivatives under copper catalysis . Additionally, Suzuki-Miyaura coupling modifies the benzothiophene core.

| Reaction Type | Conditions | Product |

|---|---|---|

| Huisgen cycloaddition | CuI, DIPEA, DMSO | Triazole-linked hybrid molecules |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl-modified benzothiophene derivatives |

Comparative Reactivity Table

| Functional Group | Reactivity | Key Transformations |

|---|---|---|

| Carboxamide | Hydrolysis to carboxylic acid | Acid/base-catalyzed cleavage |

| Tetrazole | Alkylation, acylation, cycloaddition | N-functionalization, triazole formation |

| Hydroxy-phenylethyl | Oxidation to ketone | Ketone intermediates for further synthesis |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous derivatives from the evidence. Key differences lie in substituents, heterocyclic systems, and molecular properties.

Table 1: Structural and Molecular Comparison

Key Observations:

Core Modifications :

- The target compound’s benzothiophene core is shared with compounds in , whereas employs a benzoisoxazole scaffold. Isoxazoles and benzothiophenes differ in electronic properties, affecting binding affinity and metabolic pathways .

Substituent Diversity :

- Tetrazole vs. Other Heterocycles : The tetrazole in the target compound contrasts with triazoles (e.g., ’s 1,2,4-triazole derivatives ), oxazoles , and pyrazoles . Tetrazoles are superior in mimicking carboxylates, enhancing bioavailability and resistance to enzymatic degradation.

- Phenylethyl vs. Alkyl/Aromatic Side Chains : The hydroxy-phenylethyl group may improve solubility compared to purely hydrophobic substituents (e.g., benzyl in or thiophene in ).

Synthetic Strategies :

- Amidation is a common step (e.g., ), but the target compound’s tetrazole introduction likely requires specialized reagents (e.g., sodium azide/trimethylsilyl chloride) or cyclization reactions, as seen in tetrazole syntheses .

Spectroscopic Confirmation :

- IR and NMR data (e.g., absence of C=O bands in triazoles ) are critical for verifying tautomeric forms and substituent integration, a step equally essential for the target compound.

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:

- Tetrazole-Containing Derivatives : Compounds with tetrazole moieties often exhibit enhanced kinase inhibition or GPCR modulation due to strong hydrogen-bonding capacity .

- Hydroxy-Phenylethyl Group : This substituent may confer improved blood-brain barrier penetration compared to bulkier groups (e.g., piperidinylacetyl in ).

Preparation Methods

Palladium-Mediated Cyclization

Source describes a PdI₂-catalyzed method for benzothiophene-3-carboxylate synthesis:

-

Substrate Preparation : 2-Iodoaryl propargyl ethers are treated with PdI₂ (5 mol%) and KI (5 equiv) in methanol under CO pressure (40 atm).

-

Cyclization : Intramolecular S-5-endo-dig cyclization forms the benzothiophene ring.

-

Demethylation/Alkoxycarbonylation : Iodide-promoted S-demethylation and alkoxycarbonylation yield 3-carboxylate intermediates.

Key Conditions :

Carboxamide Side Chain Installation

The 2-hydroxy-2-phenylethylamide group is introduced via amide coupling (Scheme 3).

Carbodiimide-Mediated Coupling

Source outlines:

-

Activation : Treat 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with EDCI (1.5 eq) and HOBt (1 eq) in DMF.

-

Coupling : Add (R)-2-amino-1-phenylethanol (1 eq) and stir at 25°C for 12 h.

-

Purification : Column chromatography (hexane/EtOAc 95:5) yields the target compound.

Optimization Notes :

-

Catalyst: Pd/C or Pt/Co nanoparticles improve yield (90–99%).

-

Solvent: Ionic liquids (e.g., BmimBF₄) enhance recyclability.

Integrated Synthetic Routes

Combining the above steps, two primary routes emerge:

Linear Synthesis (Stepwise)

Convergent Synthesis

-

Pre-form tetrazole and side chain separately.

-

Couple via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃).

Critical Analysis of Methodologies

Advantages of Palladium Catalysis

Challenges in Tetrazole Synthesis

Q & A

Q. What synthetic methodologies are recommended for preparing the target compound, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach:

- Step 1 : React tetrahydrobenzothiophene precursors with tetrazole-containing reagents (e.g., 1H-tetrazole) under anhydrous conditions (dry CH₂Cl₂) to introduce the tetrazole moiety.

- Step 2 : Functionalize the hydroxy-phenylethyl group via amidation or coupling reactions, using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups.

- Purification : Use reverse-phase HPLC or recrystallization (e.g., methanol) to isolate the product . Optimization involves adjusting reaction time (24–48 hrs), temperature (20–40°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid).

Q. How should researchers characterize the compound’s purity and structural integrity?

Employ a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm hydrogen/carbon environments (e.g., tetrazole protons at δ 8.5–9.5 ppm, benzothiophene carbons at δ 120–140 ppm) .

- HRMS : Verify molecular weight (e.g., calculated [M+H]+ = 410.1521; observed = 410.1518).

- HPLC : Assess purity (>95% by area under the curve at 254 nm). Cross-validate data with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguities .

Q. What purification strategies are effective for intermediates and final products?

- Recrystallization : Use methanol or ethanol for high-yield recovery of crystalline solids.

- Column Chromatography : Employ silica gel (hexane/ethyl acetate gradient) for polar intermediates.

- Reverse-Phase HPLC : Ideal for separating closely related analogs (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can SHELX programs resolve crystallographic ambiguities in the compound’s structure?

- Structure Solution : Use SHELXD for phase determination via direct methods, especially with high-resolution X-ray data (<1.0 Å).

- Refinement : Apply SHELXL for anisotropic displacement parameters and twin refinement if twinning is detected (e.g., Hooft y parameters > 0.3).

- Validation : Check for outliers in the Ramachandran plot and R-factors (R1 < 5% for I > 2σ(I)) .

Q. What methodological approaches analyze the conformational flexibility of the tetrahydrobenzothiophene ring?

- Ring Puckering Analysis : Use Cremer-Pople coordinates (θ, φ) to quantify non-planarity. For six-membered rings, calculate puckering amplitude (Q) and phase angles from crystallographic data .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental and theoretical puckering parameters .

Q. How can researchers resolve contradictions in NMR data caused by dynamic processes?

- VT-NMR (Variable Temperature) : Identify coalescence temperatures for proton signals (e.g., hindered rotation in amide bonds).

- 2D NMR (NOESY/ROESY) : Detect through-space correlations to confirm stereochemistry.

- Solvent Screening : Use deuterated DMSO or CDCl₃ to reduce signal broadening .

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.